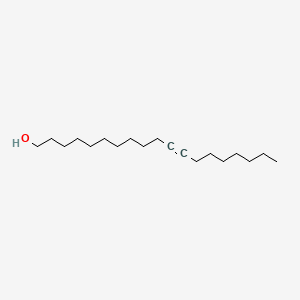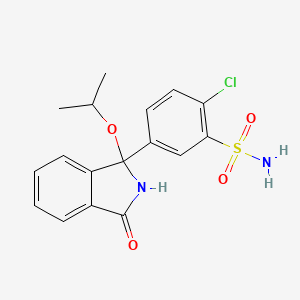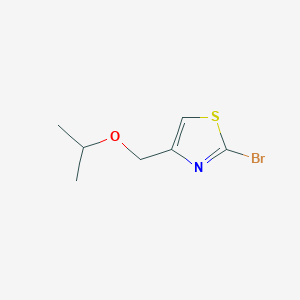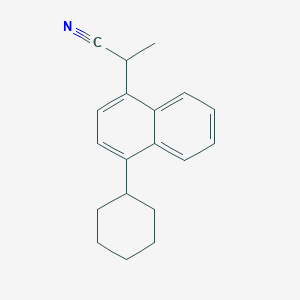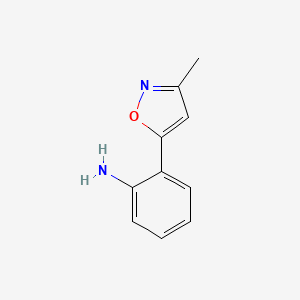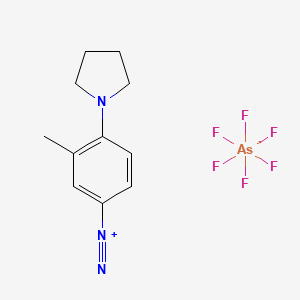
Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluoroarsenate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluoroarsenate(1-) is a chemical compound with the molecular formula C11H14AsF6N3. This compound is part of the diazonium salts family, which are known for their versatility in organic synthesis. The presence of the pyrrolidinyl group and the hexafluoroarsenate anion makes this compound unique and useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluoroarsenate(1-) typically involves the diazotization of 3-methyl-4-(1-pyrrolidinyl)aniline. The process includes the following steps:
Diazotization: The aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Precipitation: The resulting diazonium salt is then precipitated as the hexafluoroarsenate salt by adding hexafluoroarsenic acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for temperature control and reagent addition is common to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluoroarsenate(1-) undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.
Coupling Reactions: Often performed in alkaline conditions to facilitate the formation of azo compounds.
Reduction Reactions: Sodium sulfite or other reducing agents are commonly used.
Major Products
Substitution Reactions: Halogenated benzenes, phenols, and nitriles.
Coupling Reactions: Azo dyes and pigments.
Reduction Reactions: 3-methyl-4-(1-pyrrolidinyl)aniline.
Scientific Research Applications
Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluoroarsenate(1-) has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the preparation of advanced materials, such as conducting polymers and nanomaterials.
Biological Studies: Utilized in the modification of biomolecules for research purposes.
Medicinal Chemistry: Investigated for its potential in drug development and pharmaceutical applications.
Mechanism of Action
The mechanism of action of benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluoroarsenate(1-) involves the formation of reactive intermediates that can participate in various chemical reactions. The diazonium group is highly reactive and can undergo substitution, coupling, and reduction reactions. The hexafluoroarsenate anion stabilizes the diazonium cation, making it more manageable in synthetic applications.
Comparison with Similar Compounds
Similar Compounds
- Benzenediazonium chloride
- Benzenediazonium tetrafluoroborate
- Benzenediazonium sulfate
Comparison
Compared to other diazonium salts, benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluoroarsenate(1-) offers unique reactivity due to the presence of the pyrrolidinyl group and the hexafluoroarsenate anion. These features enhance its stability and make it suitable for specific synthetic applications that other diazonium salts may not be able to perform as effectively.
Properties
CAS No. |
27569-09-1 |
|---|---|
Molecular Formula |
C11H14AsF6N3 |
Molecular Weight |
377.16 g/mol |
IUPAC Name |
hexafluoroarsenic(1-);3-methyl-4-pyrrolidin-1-ylbenzenediazonium |
InChI |
InChI=1S/C11H14N3.AsF6/c1-9-8-10(13-12)4-5-11(9)14-6-2-3-7-14;2-1(3,4,5,6)7/h4-5,8H,2-3,6-7H2,1H3;/q+1;-1 |
InChI Key |
OUCQCNMAAYRJTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+]#N)N2CCCC2.F[As-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


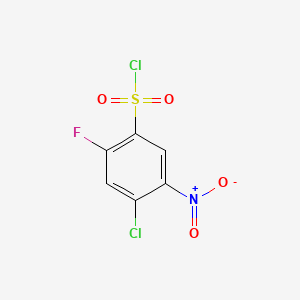
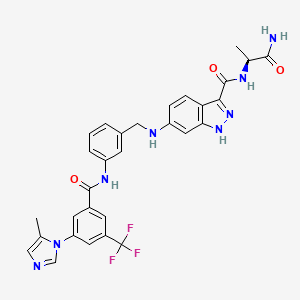

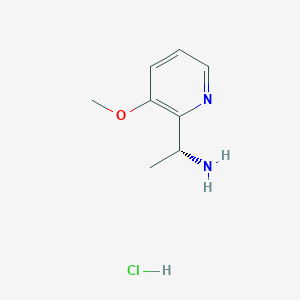
![N-[(3Alpha,5Beta,6Alpha,7Alpha)-6-Ethyl-3,7-dihydroxy-24-oxocholan-24-yl]-glycine Methyl Ester](/img/structure/B13430842.png)
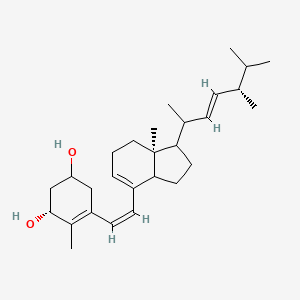
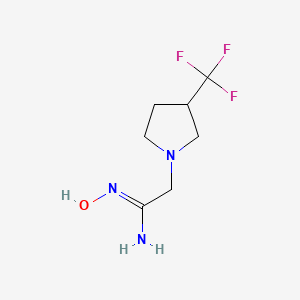
![7-[(E)-but-1-enyl]-2-cyclopropyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B13430858.png)
